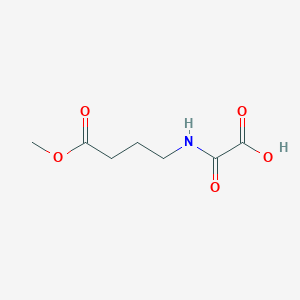
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is a synthetic organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a methoxy group, an oxobutyl group, and an amino-oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid typically involves the reaction of 4-methoxy-4-oxobutylamine with oxalic acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include modulation of metabolic processes, signal transduction, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Ethoxy-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Methyl-4-oxobutyl)amino]-2-oxoacetic acid
- 2-[(4-Phenoxy-4-oxobutyl)amino]-2-oxoacetic acid
Uniqueness
2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
131651-31-5 |
|---|---|
Formule moléculaire |
C7H11NO5 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12) |
Clé InChI |
FKHGAFIKZYQKRR-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCNC(=O)C(=O)O |
SMILES canonique |
COC(=O)CCCNC(=O)C(=O)O |
Synonymes |
Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















